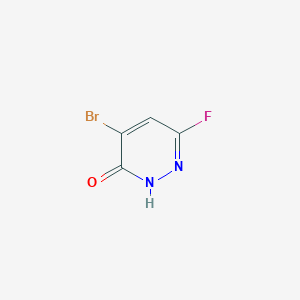

4-bromo-6-fluoro-2,3-dihydropyridazin-3-one

Description

4-Bromo-6-fluoro-2,3-dihydropyridazin-3-one (CAS: 174603-56-6) is a halogenated dihydropyridazinone derivative. Its structure features a pyridazinone core substituted with bromine at position 4 and fluorine at position 4.

Properties

IUPAC Name |

5-bromo-3-fluoro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPJCZXSFQGABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-2,3-dihydropyridazin-3-one typically involves the halogenation of pyridazinone derivatives. One common method is the bromination of 6-fluoropyridazin-3(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-fluoro-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-6-fluoro-2,3-dihydropyridazin-3-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-2,3-dihydropyridazin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-bromo-6-fluoro-2,3-dihydropyridazin-3-one and related compounds:

Electronic and Reactivity Differences

- Halogen Effects : Bromine (Br) and fluorine (F) in the target compound provide distinct electronic effects. Bromine’s polarizability enhances electrophilic aromatic substitution reactivity, while fluorine’s electronegativity stabilizes the ring via inductive effects. In contrast, 4-bromo-6-chloropyridazin-3(2H)-one (CAS: 933041-13-5) replaces F with Cl, reducing electronegativity but increasing steric bulk .

- Hydrogen Bonding : The benzimidazole-substituted analogue () forms stronger intermolecular hydrogen bonds (N1–H1···O2, N4–H4···O1) compared to the target compound, which may improve crystal stability but reduce solubility in polar solvents .

Key Research Findings

- Crystallography : Planarity and hydrogen-bonding patterns in analogues (e.g., ) correlate with improved crystallinity, critical for X-ray structure determination in drug discovery .

- Biological Activity: Downregulation of metabolites like 4-(cyclohexylmethyl)-6-(thienyl)-2,3-dihydropyridazin-3-one hydrate in serum proteomic profiles highlights the role of dihydropyridazinones in metabolic pathways .

Biological Activity

4-Bromo-6-fluoro-2,3-dihydropyridazin-3-one is a compound belonging to the dihydropyridazinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing on various studies and data sources.

Chemical Structure and Properties

The chemical formula for this compound is CHBrF NO. The presence of bromine and fluorine substituents enhances its lipophilicity and bioavailability, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Halogen Bonding : The bromine atom can participate in halogen bonding, influencing the compound's binding affinity to various biological macromolecules.

- Lipophilicity : The fluorine atom increases the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Compounds within the dihydropyridazinone class have shown potential as anticancer agents. For instance, structural modifications can enhance their efficacy against various cancer cell lines. In vitro studies have demonstrated that derivatives of dihydropyridazinones can induce apoptosis in cancer cells by modulating key signaling pathways .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. The presence of halogen substituents is often linked to increased antimicrobial efficacy against a range of pathogens.

- Anticonvulsant Effects : Some derivatives have demonstrated anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy or seizure disorders .

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Anticancer Activity : A study investigated the cytotoxic effects of various dihydropyridazinone derivatives on human cancer cell lines. Results indicated that compounds with halogen substitutions exhibited significantly higher cytotoxicity compared to their non-halogenated counterparts. The IC values for these compounds ranged from 0.5 to 5 μM, indicating potent activity against cancer cells .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of a series of dihydropyridazinones, including this compound. The results showed that this compound had minimum inhibitory concentrations (MICs) ranging from 1 to 10 μg/mL against various bacterial strains, demonstrating significant antimicrobial potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Halogenated dihydropyridazinone | Anticancer, Antimicrobial |

| 2-Methyl-6-phenyl-2,3-dihydropyridazin-3-one | Structure | Non-halogenated variant | Moderate anticancer |

| 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | Structure | Contains an imidazo ring | Antiviral properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.